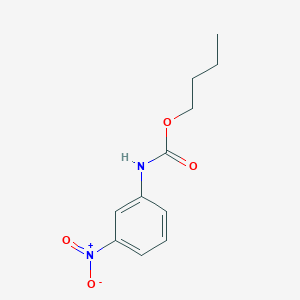
butyl N-(3-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3-nitrophenyl)carbamate , is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄ . Its CAS number is 92491-58-2 . This compound belongs to the class of carbamates and contains a butyl group attached to a carbamate functional group.
Preparation Methods
Synthetic Routes: The synthesis of butyl N-(3-nitrophenyl)carbamate involves the reaction of tert-butyl isocyanate with 3-nitroaniline. The reaction proceeds as follows:
tert-butyl isocyanate+3-nitroaniline→butyl N-(3-nitrophenyl)carbamate
Reaction Conditions: The reaction typically occurs under mild conditions, with the reactants dissolved in an appropriate solvent (such as dichloromethane or toluene). The tert-butyl isocyanate acts as the carbamoylating agent, leading to the formation of the desired product.
Industrial Production Methods: While there is limited information available on large-scale industrial production, this compound is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: Butyl N-(3-nitrophenyl)carbamate can undergo various chemical reactions:
Hydrolysis: The compound can be hydrolyzed back to tert-butyl isocyanate and 3-nitroaniline.
Substitution Reactions: It may participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Hydrolysis: Acidic or basic conditions.
Substitution Reactions: Various nucleophiles (e.g., amines, alcohols).
Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions and the reagents used. Hydrolysis yields tert-butyl isocyanate and 3-nitroaniline, while substitution reactions lead to various substituted carbamates.
Scientific Research Applications
Butyl N-(3-nitrophenyl)carbamate finds applications in:
Chemical Research: As a building block for the synthesis of other compounds.
Biological Studies: Investigating its effects on biological systems.
Medicinal Chemistry: Developing potential drug candidates.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its carbamate functionality suggests potential interactions with enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Butyl N-(3-nitrophenyl)carbamate is unique due to its specific combination of the butyl group and the 3-nitrophenyl moiety. Similar compounds include:
Tert-Butyl (3-nitrophenyl)carbamate: A closely related isomer with the same functional groups.
Other Carbamates: Such as n-butyl carbamate (CAS592-35-8).
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
butyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-7-17-11(14)12-9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) |
InChI Key |
WKYFETOEICLKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















